
7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one is an organic compound belonging to the benzopyran family. This compound is characterized by a benzopyran core structure with a hexadecyloxy group at the 7th position and a methyl group at the 4th position. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-1-benzopyran-2-one and hexadecanol.
Etherification: The hexadecanol is reacted with the benzopyran core to introduce the hexadecyloxy group at the 7th position. This reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethyl sulfoxide (DMSO).
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The hexadecyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of benzopyran derivatives.
科学的研究の応用
7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may serve as a probe to investigate specific biochemical pathways.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be evaluated for its efficacy in treating various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and surfactants.
作用機序
The mechanism of action of 7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
類似化合物との比較
Similar Compounds
7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one: shares structural similarities with other benzopyran derivatives, such as 4-methyl-2H-1-benzopyran-2-one and 7-(dodecyloxy)-4-methyl-2H-1-benzopyran-2-one.
Oxetane-containing compounds: These compounds, like oxetane and its derivatives, also exhibit unique chemical properties and biological activities.
Uniqueness
The presence of the hexadecyloxy group at the 7th position imparts unique lipophilic properties to this compound. This structural feature may enhance its ability to interact with lipid membranes and hydrophobic pockets within proteins, distinguishing it from other benzopyran derivatives.
特性
CAS番号 |
71404-82-5 |
|---|---|
分子式 |
C26H40O3 |
分子量 |
400.6 g/mol |
IUPAC名 |
7-hexadecoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C26H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-23-17-18-24-22(2)20-26(27)29-25(24)21-23/h17-18,20-21H,3-16,19H2,1-2H3 |
InChIキー |
NNSZCOQRSLNMKW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


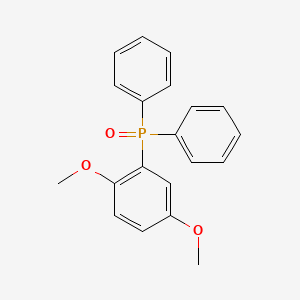
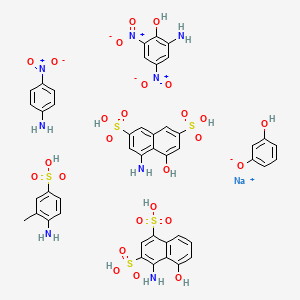
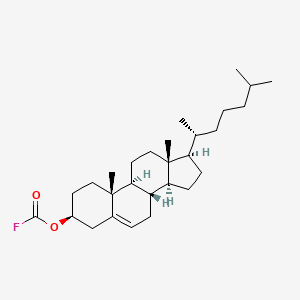

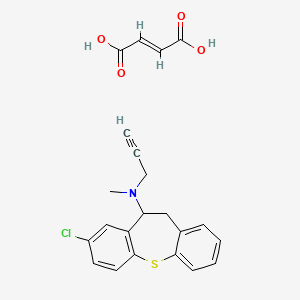
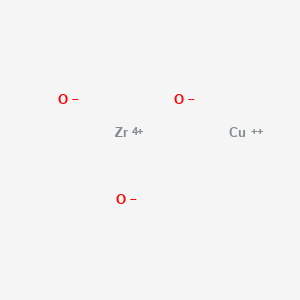


![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)

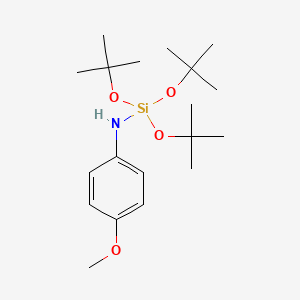
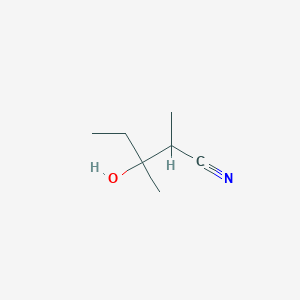
![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)

